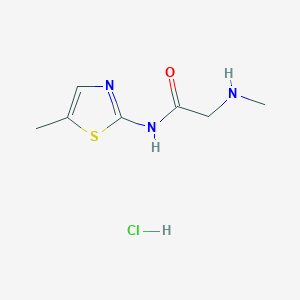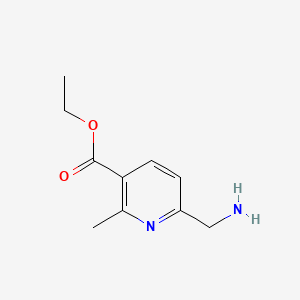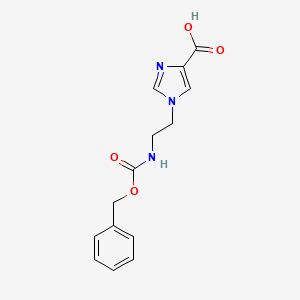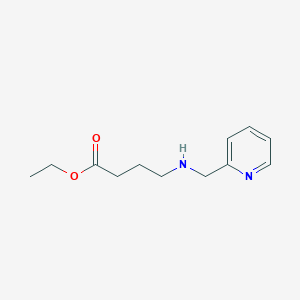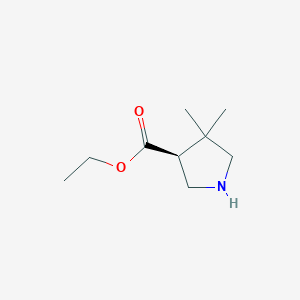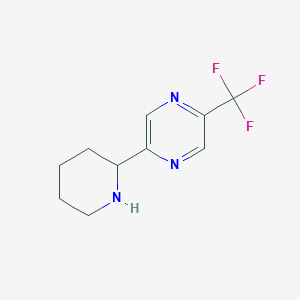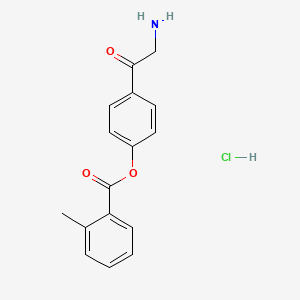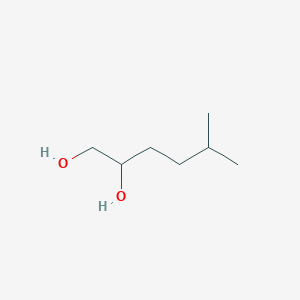
5-Methylhexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhexane-1,2-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl (-OH) groups The structure consists of a hexane chain with a methyl group attached to the fifth carbon and hydroxyl groups attached to the first and second carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methylhexane-1,2-diol can be synthesized through several methods:
Hydroxylation of Alkenes: One common method involves the hydroxylation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes using catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
5-Methylhexane-1,2-diol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 5-Methylhexane-1,2-diol involves its interactions with various molecular targets and pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Nucleophilic Reactions: The hydroxyl groups can act as nucleophiles, participating in various substitution and addition reactions.
Comparaison Avec Des Composés Similaires
1,2-Hexanediol: Similar structure but lacks the methyl group on the fifth carbon.
1,2-Octanediol: Longer carbon chain with similar hydroxyl group placement.
2-Methyl-2,4-pentanediol: Different placement of the methyl group and hydroxyl groups.
Uniqueness: 5-Methylhexane-1,2-diol is unique due to the specific placement of the methyl group and hydroxyl groups, which can influence its chemical properties and reactivity compared to other diols .
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
5-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3 |
Clé InChI |
PTXXRZSKRORMHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



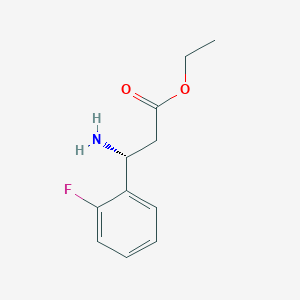
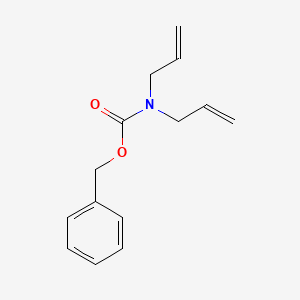

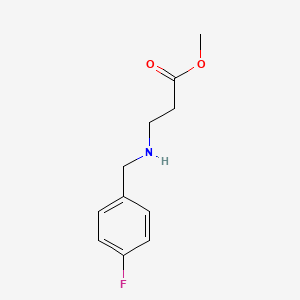
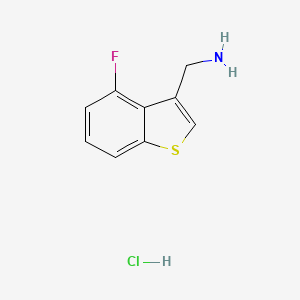
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)
